molecular formula C23H24N2O5 B15080356 Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Cat. No.: B15080356
M. Wt: 408.4 g/mol
InChI Key: GMDFEFKSTBCEHJ-UHFFFAOYSA-N
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Description

Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with hexyl bromide under basic conditions to form the hexylated intermediate. This intermediate is then reacted with 4-hydroxy-2-quinolone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of enzymes .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

hexyl 2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C23H24N2O5/c1-2-3-4-9-14-30-23(29)16-11-6-8-13-18(16)25-22(28)19-20(26)15-10-5-7-12-17(15)24-21(19)27/h5-8,10-13H,2-4,9,14H2,1H3,(H,25,28)(H2,24,26,27)

InChI Key

GMDFEFKSTBCEHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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